N-Pyrrolidino etonitazene

Description

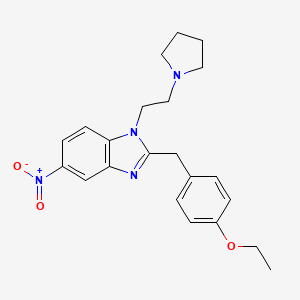

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-ethoxyphenyl)methyl]-5-nitro-1-(2-pyrrolidin-1-ylethyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O3/c1-2-29-19-8-5-17(6-9-19)15-22-23-20-16-18(26(27)28)7-10-21(20)25(22)14-13-24-11-3-4-12-24/h5-10,16H,2-4,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZWZCJCEPUKCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=NC3=C(N2CCN4CCCC4)C=CC(=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401336921 | |

| Record name | Etonitazepyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pharmacological Characterization of N Pyrrolidino Etonitazene

Opioid Receptor Binding Affinity Profiles

The initial step in characterizing the pharmacological actions of N-Pyrrolidino etonitazene involves determining its binding affinity for the different types of opioid receptors.

Mu-Opioid Receptor (MOR) Affinity and Selectivity

Radioligand binding assays conducted in rat brain tissue have demonstrated that this compound possesses a high affinity for the mu-opioid receptor (MOR). nih.govproquest.comcfsre.org Studies have reported a Ki value of approximately 4.09 nM for the MOR. nih.govproquest.comcfsre.org This high affinity is a key determinant of its potent opioid effects. Research indicates that the MOR affinity of this compound is comparable to that of morphine and somewhat greater than that of fentanyl. cfsre.org

Delta-Opioid Receptor (DOR) and Kappa-Opioid Receptor (KOR) Affinities and Relative Selectivity

In contrast to its high affinity for the MOR, this compound exhibits significantly lower binding affinity for the delta-opioid (DOR) and kappa-opioid (KOR) receptors. nih.govproquest.comcfsre.org Reported Ki values are approximately 959 nM for the DOR and 980 nM for the KOR. nih.govproquest.comcfsre.org This translates to a more than 200-fold selectivity for the MOR over the DOR and KOR, indicating that the pharmacological effects of this compound are predominantly mediated by the mu-opioid receptor. cfsre.org

Opioid Receptor Binding Affinities of this compound

| Opioid Receptor | Binding Affinity (Ki, nM) |

|---|---|

| Mu-Opioid Receptor (MOR) | 4.09 |

| Delta-Opioid Receptor (DOR) | 959 |

| Kappa-Opioid Receptor (KOR) | 980 |

In Vitro Receptor Agonism and Potency

Following the determination of binding affinity, in vitro functional assays are employed to assess the ability of this compound to activate opioid receptors and to quantify its potency relative to other well-characterized opioids.

Mu-Opioid Receptor Activation Mechanisms (e.g., β-arrestin 2 recruitment, Gi protein signaling)

This compound functions as a full agonist at the mu-opioid receptor. who.intnih.gov Its activation of the MOR initiates intracellular signaling cascades. One of the key mechanisms is the recruitment of β-arrestin 2. nih.govproquest.comcfsre.org In a MOR-β-arrestin 2 activation assay, this compound demonstrated high potency. nih.govproquest.comcfsre.org The activation of G proteins, specifically the Gi protein signaling pathway, is another critical mechanism through which MOR agonists exert their effects. nih.govnih.gov Studies have shown that nitazene (B13437292) analogs, including this compound, are potent agonists of the Gi protein signaling pathway. nih.gov

Comparative Potency Analysis with Benchmark Opioids (e.g., Etonitazene, Fentanyl, Morphine)

In vitro assays consistently demonstrate the high potency of this compound. In a MOR-β-arrestin 2 activation assay, this compound displayed an EC50 value of 0.348 nM. nih.govproquest.comcfsre.org This potency is similar to that of etonitazene (EC50 = 0.360 nM) and significantly exceeds that of fentanyl (EC50 = 14.9 nM) and morphine (EC50 = 290 nM). nih.govproquest.comcfsre.org This suggests that this compound is approximately 40 times more potent than fentanyl and over 800 times more potent than morphine in this in vitro functional assay. cfsre.orgcfsre.org

In Vitro Potency at the Mu-Opioid Receptor (β-arrestin 2 Recruitment)

| Compound | Potency (EC50, nM) |

|---|---|

| This compound | 0.348 |

| Etonitazene | 0.360 |

| Fentanyl | 14.9 |

| Morphine | 290 |

In Vivo Preclinical Pharmacodynamic Investigations

Preclinical studies in animal models provide crucial insights into the physiological and behavioral effects of this compound. When administered to male Sprague Dawley rats, this compound induced opioid-like effects, including antinociception, catalepsy, and changes in body temperature. nih.govproquest.comcfsre.org

In the hot plate test, a measure of analgesic effect, this compound demonstrated a potent, dose-dependent increase in the latency of withdrawal. who.int The calculated ED50 value for this compound was 0.0017 mg/kg. nih.govproquest.comcfsre.org This indicates a potency that is approximately tenfold greater than that of fentanyl (ED50 = 0.0209 mg/kg) and 2,000-fold greater than that of morphine (ED50 = 3.940 mg/kg) in this assay. nih.govproquest.comcfsre.org The analgesic effects of this compound were blocked by the opioid antagonist naltrexone (B1662487), confirming the involvement of opioid receptors. who.int

In Vivo Antinociceptive Potency in the Hot Plate Test (Rats)

| Compound | Potency (ED50, mg/kg) |

|---|---|

| This compound | 0.0017 |

| Fentanyl | 0.0209 |

| Morphine | 3.940 |

Antinociceptive Efficacy in Rodent Models (e.g., Hot Plate Test)

This compound has demonstrated significant antinociceptive, or pain-relieving, effects in rodent models. proquest.comnih.gov The hot plate test, a common method to assess the analgesic properties of drugs, has been used to quantify its potency. cfsre.orgresearchgate.netdovepress.comnih.gov In this test, the latency of an animal to react to a heated surface is measured, with a longer latency indicating a stronger analgesic effect.

When administered subcutaneously to male Sprague Dawley rats, this compound induced a dose-dependent increase in the time it took for the animals to respond to the thermal stimulus. proquest.com Research has shown its potency in the hot plate test to be remarkably high, with an ED₅₀ (the dose required to produce a therapeutic effect in 50% of the population) of 0.0017 mg/kg. proquest.comnih.gov This potency is reported to be approximately tenfold greater than that of fentanyl (ED₅₀ = 0.0209 mg/kg) and 2,000-fold greater than that of morphine (ED₅₀ = 3.940 mg/kg). proquest.comnih.govcfsre.org In a warm-water tail-flick assay, another method to measure analgesia, this compound also proved to be more potent than both morphine and fentanyl. who.intnih.gov

Antinociceptive Potency (ED₅₀) in the Hot Plate Test

| Compound | ED₅₀ (mg/kg) | Potency Relative to Morphine | Potency Relative to Fentanyl |

|---|---|---|---|

| This compound | 0.0017 | ~2000x greater | ~10x greater |

| Fentanyl | 0.0209 | ~188x greater | - |

| Morphine | 3.940 | - | ~188x weaker |

Central Nervous System Effects in Preclinical Models (e.g., Catalepsy, Thermic Effects)

Beyond its pain-relieving properties, this compound exerts other significant effects on the central nervous system, as observed in preclinical models. proquest.comnih.gov These include catalepsy and alterations in body temperature.

Catalepsy, a state of immobility and muscular rigidity, is a characteristic effect of potent opioids. who.int this compound was found to induce catalepsy in rats, with an ED₅₀ of 0.00354 mg/kg. who.int This dose is approximately twice as high as its antinociceptive potency, and the observed symptoms included immobility, a flattened body posture, and splayed limbs. who.int

The thermic effects of this compound are dose-dependent. who.int At lower doses of 0.001 and 0.003 mg/kg, the compound caused a slight but significant increase in the body temperature of rats 60 minutes after injection. who.int Conversely, a higher dose of 0.01 mg/kg resulted in a pronounced and sustained decrease in body temperature. who.int These effects on catalepsy and body temperature are consistent with the known actions of other opioids like fentanyl and morphine. who.int

Central Nervous System Effects of this compound in Rats

| Effect | Dose (mg/kg) | Observation |

|---|---|---|

| Thermic Effects | 0.001 - 0.003 | Slight, significant increase in body temperature |

| 0.01 | Pronounced, sustained drop in body temperature | |

| Catalepsy | 0.00354 (ED₅₀) | Induction of immobility, flattened posture, and splayed limbs |

Opioid Antagonist Reversibility

The effects of this compound can be reversed by opioid antagonists, which is a key characteristic of opioid compounds. who.intnih.gov Studies have shown that the administration of naltrexone, a common opioid antagonist, can block the analgesic effects of this compound. who.intnih.gov For instance, the subcutaneous injection of naltrexone before the administration of 0.01 mg/kg of this compound prevented its analgesic effect in a tail-flick assay. who.int Similarly, the discriminative stimulus effects of this compound were also blocked by naltrexone. who.intnih.gov This reversibility confirms that the pharmacological actions of this compound are mediated through opioid receptors. who.intbiorxiv.org

Discriminative Stimulus Effects in Animal Models

In drug discrimination studies, which are used to assess the subjective effects of a drug, this compound has been shown to fully substitute for the discriminative stimulus effects of morphine. who.intnih.govresearchgate.net This indicates that animals trained to recognize the effects of morphine also recognize the effects of this compound in a similar manner, suggesting a shared mechanism of action and potential for similar abuse liability. who.int The substitution for morphine's discriminative stimulus was blocked by the administration of naltrexone, further supporting the involvement of opioid receptors in these effects. who.intnih.gov

Synthesis and Chemical Precursors of N Pyrrolidino Etonitazene

General Synthetic Routes for 2-Benzylbenzimidazole Analogues

The synthesis of 2-benzylbenzimidazole opioids typically involves a multi-step process. Two primary methods have been historically described for the preparation of these compounds. wikipedia.org

Method 1: Condensation followed by Alkylation

This route involves the initial formation of the core 2-benzylbenzimidazole structure, which is then alkylated in a subsequent step. wikipedia.orgresearchgate.net

Formation of the Benzimidazole (B57391) Core: The synthesis begins with the condensation of an o-phenylenediamine (B120857) with a substituted phenylacetic acid derivative, such as a phenylacetonitrile (B145931) or an imino ether. For example, the reaction of o-phenylenediamine with p-ethoxy-phenylacetonitrile would form 2-(4-ethoxybenzyl)-1H-benzimidazole. wikipedia.org

N-Alkylation: The resulting benzimidazole intermediate is then N-alkylated using a suitable alkylating agent. To produce analogues like etonitazene, a 1-chloro-2-dialkylaminoethane (e.g., N,N-diethylamino-ethyl chloride) is used to introduce the characteristic aminoethyl side chain at the N1 position of the benzimidazole ring. wikipedia.orgdesigner-drug.com

Method 2: Condensation of Pre-functionalized Components

This alternative approach involves the condensation of an aniline (B41778) derivative that already contains the aminoethyl side chain with a phenylacetic acid derivative. wikipedia.orgnih.gov

Preparation of the Aniline Precursor: This step involves creating a substituted 2-aminoaniline, such as 2-(β-diethylaminoethylamino)-5-nitroaniline.

Condensation: This precursor is then condensed with the hydrochloric acid salt of an imino ethyl ether of a substituted phenylacetic acid (e.g., p-ethoxyphenylacetic acid imino ethyl ether). This single condensation step directly forms the final 2-benzylbenzimidazole product, like etonitazene. wikipedia.org This method is particularly effective for preparing nitro-substituted benzimidazoles. wikipedia.org

A more contemporary, one-pot synthesis has also been described, which involves the reaction of a 2-halo-5-nitro-phenylamine, a 4-substituted benzaldehyde, and sodium azide (B81097) to form the 2-benzyl-5-nitro-1H-benzoimidazole precursor. wikipedia.org

The following table summarizes the key precursors and intermediates for the general synthesis of etonitazene, a close analogue of N-Pyrrolidino etonitazene.

| Synthetic Route | Key Precursors | Key Intermediate | Final Product Example |

| Method 1 | o-phenylenediamine derivative (e.g., 4-nitro-1,2-phenylenediamine), p-ethoxyphenylacetic acid derivative, N,N-diethylaminoethyl chloride. wikipedia.orgdesigner-drug.com | 2-(4-ethoxybenzyl)-5-nitro-1H-benzimidazole. designer-drug.com | Etonitazene. designer-drug.com |

| Method 2 | 2-(β-diethylaminoethylamino)-5-nitroaniline, p-ethoxyphenylacetic acid imino ethyl ether HCl. wikipedia.orgnih.gov | Not applicable (direct formation). | Etonitazene. wikipedia.orgnih.gov |

Analogous Synthetic Pathways for this compound Derivatization

The synthesis of this compound follows the same general principles established for other 2-benzylbenzimidazole analogues. The key difference lies in the selection of the N-alkylating agent to introduce the pyrrolidinoethyl group instead of the diethylaminoethyl group found in etonitazene. who.intwww.gov.uk

The synthesis would proceed via the established routes, with the critical modification occurring in the N-alkylation step or by using a pre-functionalized aniline with the desired pyrrolidinoethyl side chain.

Adaptation of General Synthesis for this compound:

Formation of the Core Intermediate: The synthesis would start by creating the common precursor, 2-(4-ethoxybenzyl)-5-nitro-1H-benzimidazole, through the condensation of 4-nitro-1,2-phenylenediamine and 4-ethoxyphenylacetic acid (or its derivatives). who.int

N-Alkylation with a Pyrrolidino Moiety: The crucial step is the N-alkylation of the benzimidazole intermediate. Instead of using N,N-diethylamino-ethyl chloride, 1-(2-chloroethyl)pyrrolidine (B1346828) would be used as the alkylating agent. This reaction attaches the 2-(pyrrolidin-1-yl)ethyl side chain to the nitrogen atom of the benzimidazole ring, yielding this compound. who.intwww.gov.uk

Derivatization to create other analogues is readily achievable through this modular synthesis. www.gov.uk Modifications can be made to various parts of the molecule:

N-Alkyl Side Chain: Replacing 1-(2-chloroethyl)pyrrolidine with other N-substituted chloroalkanes allows for the introduction of different cyclic or acyclic amino groups (e.g., piperidine (B6355638), morpholine). www.gov.uk The fusion of the two alkyl groups of the N,N-diethyl component of etonitazene into a pyrrolidine (B122466) ring gives this compound. www.gov.uk

Benzimidazole Ring Substituents: The properties of the molecule can be altered by changing the substituent at the 5-position of the benzimidazole ring (e.g., replacing the nitro group with other electron-withdrawing or electron-donating groups). drugsandalcohol.ie

Benzyl (B1604629) Group Substituents: Varying the substituents on the phenyl ring of the benzyl group (e.g., changing the p-ethoxy group to other alkoxy groups or halogens) can also produce a wide range of derivatives. wikipedia.orgdrugsandalcohol.ie

The table below outlines the specific precursors for the synthesis of this compound based on the analogous pathway for etonitazene.

| Reactant 1 | Reactant 2 | Key Intermediate | Reactant 3 (Alkylation) | Final Product |

| 4-nitro-1,2-phenylenediamine | 4-ethoxyphenylacetic acid (or derivative) | 2-(4-ethoxybenzyl)-5-nitro-1H-benzimidazole | 1-(2-chloroethyl)pyrrolidine | This compound who.int |

Metabolic Pathways and Biotransformation of N Pyrrolidino Etonitazene

In Vitro Metabolic Profiling Using Hepatic Matrices (e.g., Human Liver Microsomes)

The investigation of N-Pyrrolidino etonitazene's metabolism has been facilitated by in vitro models that replicate the primary site of drug metabolism in the body, the liver. springernature.comnih.gov Hepatic matrices, particularly pooled human liver microsomes (pHLM) and human liver S9 fractions, are routinely used to characterize the metabolic fate of xenobiotics. springernature.comnih.gov These systems contain a rich complement of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP450) superfamily, which is responsible for the majority of Phase I metabolic reactions. sigmaaldrich.com

Studies on nitazene (B13437292) analogs, including this compound, have utilized human liver microsomes to investigate their Phase I metabolism patterns. researchgate.net These in vitro experiments have confirmed that nitazenes undergo extensive Phase I metabolism. researchgate.netresearchgate.netresearchgate.net For instance, research on the structurally similar N-piperidinyl etonitazene (etonitazepipne) involved incubation with pHLM, leading to the identification of numerous metabolites. researchgate.netnih.gov Similarly, studies on butonitazene, isotonitazene, and protonitazene in human liver microsomes demonstrated rapid metabolism. nih.govfrontiersin.org The use of these hepatic matrices allows for the preliminary identification of metabolites, which can then be targeted in authentic biological samples from forensic cases. nih.gov

The general workflow for such studies involves incubating the parent compound with the hepatic matrix (e.g., HLM) and a necessary cofactor, such as NADPH, to initiate enzymatic reactions. The resulting mixture is then analyzed, typically using high-performance liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS), to separate and identify the metabolites formed. researchgate.netnih.gov

Table 1: In Vitro Hepatic Models for Nitazene Metabolism Studies

| Hepatic Matrix | Primary Enzymes | Application in Nitazene Studies | References |

| Human Liver Microsomes (HLM) | Cytochrome P450 (CYP) enzymes | Identification of Phase I metabolites of various nitazene analogs, including this compound. researchgate.netnih.govfrontiersin.org | researchgate.netnih.govfrontiersin.org |

| Human Liver S9 Fractions | CYPs, UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs) | Used to study both Phase I and some Phase II metabolic reactions of nitazenes. nih.govfrontiersin.org | nih.govfrontiersin.org |

| Human Hepatocytes | Comprehensive suite of Phase I and Phase II enzymes | Used to predict a broader range of metabolites for nitazene analogs like metonitazene and etonitazene. researchgate.netnih.govkurabiotech.com | researchgate.netnih.govkurabiotech.com |

Identification of Phase I Metabolic Reactions (e.g., N-dealkylation, Hydroxylation, Dehydrogenation, Reduction, Oxidation)

Phase I metabolic reactions function to introduce or unmask functional groups on a drug molecule, typically making it more polar and easier to excrete. sigmaaldrich.comsajaa.co.za For this compound and other nitazene analogs, several key Phase I reactions have been identified through in vitro studies. researchgate.net

The major metabolic transformations observed for this class of compounds are:

N-dealkylation: This involves the removal of an alkyl group from a nitrogen atom. For many nitazenes that possess a diethylaminoethyl moiety, N-deethylation is a primary metabolic pathway, resulting in N-desethyl and N,N-di-desethyl metabolites. researchgate.netnih.govkurabiotech.com In the case of this compound, the pyrrolidine (B122466) ring presents a different structure for metabolism compared to a diethylamino group. Metabolism of the analogous protonitazepyne, which also contains a pyrrolidine ring, was limited but showed oxidative pyrrolidine ring cleavage. researchgate.net

Hydroxylation: This reaction adds a hydroxyl (-OH) group to the molecule. For nitazenes, hydroxylation can occur on the alkoxy chain (O-dealkylation followed by hydroxylation) or other parts of the molecule, such as the benzimidazole (B57391) ring system. researchgate.netresearchgate.netfrontiersin.org For the closely related N-piperidinyl etonitazene, hydroxylation was a prominent transformation observed both in vitro and in vivo. researchgate.netnih.gov

Dehydrogenation: This reaction involves the removal of hydrogen atoms, often leading to the formation of a double bond or a ketone. It has been noted as a major metabolic reaction for several nitazene analogs. researchgate.netresearchgate.net

Reduction: The nitro group (-NO2) at the 5-position of the benzimidazole core is susceptible to reduction, forming a 5-amino metabolite. europa.eueuropa.eu This has been observed as a metabolic pathway for compounds like isotonitazene. europa.eueuropa.eu

Oxidation: This can encompass various reactions, including N-oxidation and the formation of ketone groups. researchgate.netkurabiotech.com For N-piperidinyl etonitazene, ketone reduction was also identified as a notable transformation. nih.gov

Studies investigating several nitazene analogs with human liver microsomes found that N-dealkylation, hydroxylation, and dehydrogenation were the most significant metabolic reactions. researchgate.netresearchgate.net

Table 2: Common Phase I Metabolic Reactions for Nitazene Analogs

| Reaction Type | Description | Resulting Metabolite Type | References |

| N-dealkylation | Removal of an alkyl group from the side chain amine. | N-desalkyl metabolites | researchgate.netnih.govkurabiotech.com |

| Hydroxylation | Addition of a hydroxyl group to the molecule. | Hydroxylated metabolites | researchgate.netresearchgate.netfrontiersin.org |

| O-dealkylation | Removal of an alkyl group from an ether linkage, often on the benzyl (B1604629) ring, resulting in a phenol. | O-desalkyl metabolites (e.g., 4'-hydroxy nitazene) | researchgate.netnih.govkurabiotech.com |

| Reduction | Conversion of the 5-nitro group to a 5-amino group. | 5-amino metabolites | europa.eueuropa.eu |

| Oxidation | Addition of oxygen or removal of hydrogen. Can include N-oxidation or ketone formation. | N-oxides, ketone metabolites | researchgate.netkurabiotech.com |

Proposed Metabolic Schemes and Analogous Metabolite Formation

Based on in vitro data and analysis of authentic samples, metabolic schemes have been proposed for several nitazenes. europa.eueuropa.eu While a specific, detailed metabolic map for this compound is still emerging, its biotransformation can be inferred from closely related analogs.

For nitazenes with a diethylaminoethyl side chain, such as etonitazene and isotonitazene, the metabolism is extensive. nih.govkurabiotech.com The proposed pathways often begin with N-deethylation to form N-desethyl metabolites, which can be further de-ethylated. kurabiotech.com Another major route is O-dealkylation of the ethoxybenzyl group to form a phenolic metabolite (e.g., 4'-OH nitazene), which is a common metabolite for many nitazenes. researchgate.net These initial metabolites can then undergo further transformations, including reduction of the nitro group. researchgate.net

The metabolism of this compound's close structural analog, N-piperidinyl etonitazene, provides significant insight. ugent.be In vitro and in vivo studies of this compound identified O-deethylation and hydroxylation as the most pronounced transformations. researchgate.netnih.gov A proposed metabolic scheme for N-piperidinyl etonitazene shows the parent compound undergoing O-deethylation, hydroxylation on the piperidine (B6355638) ring, and combinations of these reactions. nih.govugent.be Given the structural similarities, it is plausible that this compound undergoes a similar pattern of O-deethylation and hydroxylation on the pyrrolidine ring. The oxidative cleavage of the pyrrolidine ring is another potential pathway. researchgate.net

Implications of Rapid Metabolism for Detection in Biological Samples

The extensive and rapid metabolism of nitazenes has significant consequences for their detection in forensic and clinical toxicology. researchgate.netfrontiersin.org Due to rapid biotransformation, the concentration of the parent drug in biological samples, such as blood and urine, can be extremely low, often in the low nanogram per milliliter range, or even undetectable. researchgate.netnih.govojp.gov This is supported by forensic case reports where this compound was found at very low blood concentrations in overdose fatalities. nih.govojp.gov

This rapid clearance necessitates a shift in analytical strategies. Instead of solely targeting the parent compound, forensic laboratories must also screen for specific metabolites, which may be present in higher concentrations or for a longer duration. researchgate.net The identification of unique and stable metabolic biomarkers is crucial to reliably document exposure to these substances. nih.gov For many nitazenes, N-dealkylated and O-dealkylated metabolites are recommended as analytical markers. researchgate.netresearchgate.netnih.gov Therefore, understanding the metabolic profile of this compound is not just an academic exercise but a practical necessity for developing robust analytical methods to detect its use and confirm its involvement in toxicological cases. researchgate.net The rapid metabolism may also mean that some metabolites are formed and excreted quickly, further complicating the detection window. frontiersin.org

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Identification and Confirmation

Chromatographic methods coupled with mass spectrometry are the gold standard for the unambiguous identification and quantification of N-Pyrrolidino etonitazene. These techniques separate the compound from complex mixtures, providing a high degree of certainty in its identification.

Liquid chromatography combined with various mass spectrometry detectors is a cornerstone for the analysis of this compound in forensic toxicology. researchgate.net High-resolution mass spectrometry (HRMS) screening methods have become increasingly popular for their ability to perform non-targeted acquisition to detect a wide array of compounds. oup.com

Initial screening for this compound in biological samples can be performed using liquid chromatography time-of-flight mass spectrometry (LC-TOF-MS) or liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS). cfsre.orgugent.becfsre.orgnih.govresearchgate.net For instance, one method utilized a Sciex TripleTOF 5600+ LC-QTOF-MS system for initial drug screening. cfsre.org In some workflows, cases that screen positive are then subjected to quantitative confirmation. nih.govcfsre.org

For quantitative analysis, liquid chromatography-tandem quadrupole mass spectrometry (LC-QQQ-MS) is frequently employed due to its high sensitivity and specificity. cfsre.orgugent.benih.govcfsre.org A validated method for quantifying this compound in biological samples by standard addition has been developed using a Waters Xevo TQ-S Micro LC-QQQ-MS. cfsre.orgcfsre.org This approach has been successfully applied to authentic postmortem cases, with blood concentrations ranging from 0.3 to 25 ng/mL. cfsre.org Another study describes a liquid chromatography-tandem quadrupole mass spectrometry method for the quantification of nine nitazene (B13437292) analogs, including this compound, in various human specimens. nih.govcfsre.org

High-resolution accurate mass (HRAM) LC-MS/MS has also been used for the identification and characterization of this compound from purchased samples, utilizing a Thermo Scientific™ Vanquish™ UHPLC system coupled to a Q Exactive™ focus Orbitrap mass spectrometer. sciensano.be Furthermore, LC-HRMS has been used for the identification and quantification of the compound in biological samples like blood and urine. who.int

Table 1: Examples of LC-MS Parameters for this compound Analysis

| Parameter | LC-QTOF-MS (Screening) cfsre.org | LC-QQQ-MS (Quantification) cfsre.org | HRAM LC-MS/MS (Identification) sciensano.be |

|---|---|---|---|

| Instrument | Sciex TripleTOF® 5600+, Shimadzu Nexera XR UHPLC | Waters Xevo TQ-S micro LC-QQQ-MS | Thermo Scientific™ Vanquish™ UHPLC, Q Exactive™ focus Orbitrap MS |

| Column | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) | Agilent InfinityLab Poroshell 120 EC-C18 (3.0 × 100 mm, 2.7 µm) | Acquity UPLC BEH C18 (150 2.1 mm, 1.7-μm) |

| Mobile Phase A | Ammonium formate (10 mM, pH 3.0) | 0.1% formic acid in water | 0.1% formic acid in water |

| Mobile Phase B | Methanol/acetonitrile (50:50) | 0.1% formic acid in methanol | 0.1% formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min | 0.4 mL/min | 0.5 ml/min |

| Injection Volume | 10 µL | 5 µL | Not Specified |

| Column Temp. | 30 °C | 30 °C | 45 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Characterization

Gas chromatography-mass spectrometry (GC-MS) is another valuable tool for the analytical characterization of this compound. sciensano.bewho.intugent.beresearchgate.net This technique is particularly useful for providing structural information based on the fragmentation patterns of the molecule upon electron ionization. The identification of this compound in a purchased sample was performed, in part, using GC-MS, which indicated the presence of a highly pure compound with a benzimidazole (B57391) structure. sciensano.beugent.be An optimized GC-MS method was developed for the identification of several nitazenes, including this compound (etonitazepyne), using an Agilent Technologies 7890B GC System coupled to a 5977A Mass Selective Detector. escholarship.org

High-performance liquid chromatography with ultraviolet (HPLC-UV) detection can be employed for the quantitative determination of this compound, particularly in seized materials like counterfeit tablets. fda.govfda.govnih.gov In one study, quantitative HPLC-UV experiments determined that suspect tablets contained an average of 0.817 mg of this compound per tablet. fda.govfda.govnih.govresearchgate.net While not as sensitive or selective as mass spectrometry-based methods, HPLC-UV offers a reliable and more accessible option for quantification in non-biological matrices where concentrations are typically higher.

Rapid Screening and Field Detection Methods

The high potency of this compound underscores the need for rapid screening methods that can be used in the field to identify suspect materials quickly. These techniques provide preliminary identification, which can then be confirmed by laboratory-based methods.

Spectroscopic techniques such as Raman spectroscopy, Surface-Enhanced Raman Scattering (SERS), and Fourier-Transform Infrared (FT-IR) spectroscopy have been utilized for the rapid screening of this compound in suspect counterfeit tablets. fda.govfda.govnih.govresearchgate.net These methods are advantageous as they are often portable and can provide results in a short amount of time. fda.gov

In one study, a portable device toolkit including a handheld Raman spectrometer utilizing SERS and a portable FT-IR spectrometer was used to identify this compound in seized tablets. fda.govnih.gov While these techniques were excellent for screening, they sometimes could not fully determine the exact structure of some nitazene analogs due to spectral similarities. fda.govnih.govresearchgate.net FT-IR analysis of a purchased sample of this compound also contributed to its initial characterization. sciensano.beugent.be

Table 2: Rapid Screening Techniques for this compound

| Technique | Application | Advantages | Limitations |

|---|---|---|---|

| Raman/SERS | Rapid screening of suspect tablets fda.govfda.govnih.govresearchgate.net | Portability, rapid results fda.gov | Spectral similarities with other analogs can make definitive identification difficult fda.govnih.govresearchgate.net |

| FT-IR | Screening of suspect tablets and chemical characterization sciensano.beugent.befda.govfda.govnih.govresearchgate.net | Portability, provides structural information | Spectral similarities with other analogs can be a challenge fda.govnih.govresearchgate.net |

| DART-TD-MS | Rapid screening of suspect tablets fda.govfda.govnih.govresearchgate.net | Rapid analysis, high sensitivity | Lack of chromatographic separation can lead to difficulties in differentiating isomers or compounds with similar fragmentation patterns fda.gov |

Ambient Ionization Mass Spectrometry (e.g., DART-TD-MS)

Ambient ionization mass spectrometry techniques, such as Direct Analysis in Real Time coupled with a Thermal Desorption unit and a Mass Spectrometer (DART-TD-MS), have been successfully applied to the rapid screening of this compound in suspect tablets. fda.govfda.govnih.govresearchgate.net This method allows for the direct analysis of samples with minimal preparation, making it suitable for field applications. While DART-TD-MS is a powerful screening tool, the lack of chromatographic separation can be a limitation when trying to differentiate between isomers or compounds with similar fragmentation patterns. fda.gov

Challenges in Analytical Toxicology due to High Potency and Low Concentrations

The analysis of this compound in toxicological settings is fraught with challenges, primarily stemming from its extremely high potency. This high potency means that even minute quantities can lead to significant biological effects, resulting in very low concentrations in clinical and postmortem specimens. nih.gov This necessitates the use of highly sensitive and specific analytical methodologies for detection and quantification. cfsre.org

In a series of 21 postmortem cases associated with this compound, blood concentrations were found to be exceptionally low. The median concentration was 2.2 ng/mL, with a range of 0.3 to 25 ng/mL. cfsre.orgnih.gov These low concentrations are comparable to those observed with other potent 2-benzylbenzimidazole analogues and underscore the need for sensitive analytical techniques. cfsre.org The low levels present a significant risk of false-negative results if the laboratory's instrumentation lacks the required sensitivity. For instance, traditional gas chromatography-mass spectrometry (GC-MS) methods may not be adequate for detection. cfsre.org

The rapid emergence and structural diversity of new synthetic opioids (NSOs), including the nitazene class to which this compound belongs, present an ongoing challenge to forensic and toxicology laboratories. researchgate.netresearchgate.net Laboratories must constantly update their testing procedures and reference libraries to keep pace with the evolving drug landscape. cfsre.org The structural dissimilarity of this compound compared to more common opioids like fentanyl means that targeted assays are required for its identification. cfsre.org

The frequent co-occurrence of this compound with other substances, including other synthetic opioids and benzodiazepines, further complicates toxicological analysis and interpretation. nih.govwho.int

Table 1: Reported Blood Concentrations of this compound in Postmortem Cases

| Statistic | Concentration (ng/mL) | Number of Cases |

| Median | 2.2 | 21 |

| Mean | 2.5 (±2.0) | 13 |

| Range | 0.3 - 25 | 13 |

Data sourced from forensic case series where this compound was detected in postmortem blood samples. cfsre.orgnih.gov

Development of Reference Materials and Analytical Standards

The availability of well-characterized reference materials and analytical standards is fundamental to the accurate identification and quantification of novel psychoactive substances (NPS) like this compound in forensic and clinical laboratories. who.int These standards are essential for method development, validation, and routine quality control, ensuring the reliability of analytical results. cfsre.org

Certified Reference Materials (CRMs) for this compound are available from commercial suppliers. who.intlabchem.com.my These materials are manufactured and tested under stringent international standards, such as ISO/IEC 17025 and ISO 17034, providing metrologically valid procedures for their use as quantitative analytical reference standards. caymanchem.com The certificate of analysis accompanying a CRM provides certified property values and associated uncertainties, ensuring traceability. caymanchem.com

In addition to the parent compound, deuterated internal standards, such as this compound-d5, are also available as CRMs. caymanchem.com The use of a stable isotope-labeled internal standard is critical in quantitative mass spectrometry-based methods (e.g., LC-MS/MS) to compensate for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the measurement. uniroma1.it

The development and distribution of these reference materials are crucial for enabling laboratories to create and implement sensitive and up-to-date testing protocols. cfsre.org The Center for Forensic Science Research and Education (CFSRE) provides analytical methods and mass spectrometer parameters for this compound, which can serve as a starting point for laboratories, potentially allowing for preliminary ion monitoring even before a physical reference standard is acquired in-house. cfsre.orgojp.gov This proactive approach helps to shorten the time between the emergence of a new substance on the illicit market and the ability of laboratories to detect it.

Table 2: Analytical Techniques Used for the Identification and Quantification of this compound

| Technique | Application |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification in seized samples. who.intsciensano.be |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Identification and quantification in biological samples. who.int |

| Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) | Initial screening in toxicological analysis. cfsre.org |

| Liquid Chromatography-Triple Quadrupole Mass Spectrometry (LC-QQQ-MS) | Confirmation and quantitative analysis. cfsre.org |

| High-Resolution Accurate Mass LC-MS/MS (HRAM LC-MS/MS) | Identification in seized samples. sciensano.benih.gov |

| Proton Nuclear Magnetic Resonance (¹H NMR) | Unambiguous structural confirmation. who.intsciensano.benih.gov |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification in seized samples. who.intsciensano.benih.gov |

Epidemiological and Forensic Research Insights

Temporal and Geographical Trends of Emergence and Detection

N-Pyrrolidino etonitazene, also known as etonitazepyne, emerged on the illicit drug market in 2021, with initial detections occurring in Europe and North America. researchgate.netugent.be The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) received the first formal notification of the substance through its Early Warning System (EWS) in February 2021. ugent.be

In the United States, the compound was first identified by NPS Discovery in May 2021, stemming from a toxicology case. ugent.becfsre.orgcfsre.org Retrospective analysis of forensic casework showed that the earliest detections were in samples collected between January and April 2021. cfsre.orgfederalregister.gov Following these initial findings, a public health alert was issued in June 2021, noting the association of this compound with eight overdose deaths across five states: Colorado, Florida, New York, Pennsylvania, and West Virginia. cfsre.orgfederalregister.govwho.int

Throughout 2021, the prevalence and geographical distribution of the substance expanded across the United States. researchgate.netugent.be By October 2021, forensic cases involving this compound had been identified in West Virginia, Florida, Colorado, Kentucky, Minnesota, New Jersey, New York, Pennsylvania, and Tennessee. who.int Detections continued into subsequent years, with cases reported in Indiana in February 2023. in.gov

The emergence of this compound was also noted in other parts of the world. Health Canada's Drug Analysis Service first detected the compound in the third quarter of 2021 in British Columbia. who.int The United Nations Office on Drugs and Crime (UNODC) reported its presence in the United Kingdom (2021) and New Zealand (2022). who.int Furthermore, wastewater analysis confirmed its presence in Australia during the 2023–2024 period. researchgate.netresearchgate.net

Timeline of First Detections of this compound

| Date | Location | Reporting Organization/Event |

|---|---|---|

| February 2021 | Europe | Formal notification to the EMCDDA Early Warning System ugent.be |

| Jan–Apr 2021 | United States | Collection date of earliest postmortem cases cfsre.orgfederalregister.gov |

| May 2021 | United States | First report by NPS Discovery from a toxicology case ugent.becfsre.orgcfsre.org |

| Q3 2021 | Canada | First detection by Health Canada in British Columbia who.int |

| 2021 | United Kingdom | Reported presence by UNODC who.int |

| 2022 | New Zealand | Reported presence by UNODC who.int |

| 2023–2024 | Australia | Detection in wastewater samples researchgate.netresearchgate.net |

Prevalence and Positivity Data in Forensic Casework

Forensic toxicology data from 2021 illustrates a significant increase in the detection of this compound in the United States. Data from NMS Labs, a large reference laboratory, showed a rising trend in positive identifications throughout the year. The number of positive cases grew from four in January 2021 to a peak of 48 in November 2021, with a total of 197 cases identified for the year through their screening methods. ugent.becfsre.org This steady increase suggests the compound's growing presence in the illicit drug supply during that period. ugent.be

Monthly Positivity for this compound in Forensic Casework (2021)

| Month | Number of Positive Cases |

|---|---|

| January | 4 |

| February | Data Not Available |

| March | Data Not Available |

| April | Data Not Available |

| May | Data Not Available |

| June | Data Not Available |

| July | Data Not Available |

| August | Data Not Available |

| September | Data Not Available |

| October | Data Not Available |

| November | 48 |

A detailed analysis of 21 postmortem cases from the U.S. and Canada, collected between January and October 2021, provides further insight into its prevalence in overdose fatalities. cfsre.orgnih.gov In these cases, the mean age of the decedents was 41 years old. cfsre.org The blood concentrations of this compound were typically low, with a median concentration of 2.2 ng/mL and a range of 0.3 to 8.3 ng/mL (excluding one outlier). cfsre.orgnih.govugent.be These low concentrations are indicative of the compound's high potency. This compound was reported as a cause of death in at least two of these cases. nih.govugent.beresearchgate.net

The substance is frequently detected alongside other drugs. In the initial eight U.S. postmortem cases reported in 2021, this compound was commonly found with NPS benzodiazepines, fentanyl, and methamphetamine. federalregister.govcfsre.org Despite the prevalence of polysubstance use, a significant finding from the larger 21-case series was that this compound was the only opioid detected in 33% of the fatalities. ugent.be

Summary of 21 Postmortem Cases (Jan–Oct 2021)

| Parameter | Finding |

|---|---|

| Number of Cases | 21 (17 in U.S., 4 in Canada) who.int |

| Mean Age of Decedents | 41 (± 13) years cfsre.org |

| Median Blood Concentration | 2.2 ng/mL cfsre.orgnih.govugent.be |

| Blood Concentration Range | 0.3–8.3 ng/mL cfsre.org |

| Common Co-occurring Substances | Fentanyl, Methamphetamine, NPS Benzodiazepines federalregister.govin.govcfsre.org |

Characterization of Emergent Benzimidazole (B57391) Opioids in Global Contexts

This compound belongs to the 2-benzylbenzimidazole class of synthetic opioids, commonly referred to as "nitazenes". frontiersin.org This class of compounds is not new; many were first synthesized and evaluated for their analgesic properties in the late 1950s by the pharmaceutical company CIBA. cfsre.orgfrontiersin.org However, their development was not pursued due to their high potential for abuse. frontiersin.org

The re-emergence of nitazenes on the global illicit drug market began around 2019 with the appearance of isotonitazene. cfsre.orgnih.govnih.gov This resurgence is seen by some researchers as a market adaptation to international scheduling and control efforts targeting fentanyl and its analogues. frontiersin.org Since 2019, a continuous stream of nitazene (B13437292) analogues has been identified in forensic casework, posing a significant public health threat due to their high potency, which in many cases exceeds that of fentanyl. frontiersin.orgnih.govresearchgate.net

Within this global context, the emergence of this compound is particularly noteworthy. Unlike many of its counterparts such as isotonitazene and metonitazene, this compound had not been described in the original patents or scientific literature from the 1950s. researchgate.netcfsre.orgin.gov This indicates that it is a truly novel compound developed outside of historical pharmaceutical research, representing a significant evolution in the landscape of new psychoactive substances (NPS). researchgate.net Its appearance underscores the capability of clandestine chemists to create and introduce potent and previously unknown synthetic opioids to the illicit market.

Research Gaps and Future Academic Directions

Further Characterization of Metabolite Bioactivity

A significant void in the current understanding of N-Pyrrolidino etonitazene pertains to the bioactivity of its metabolites. While research has begun to identify the metabolic pathways for some nitazene (B13437292) analogues like isotonitazene and metonitazene, specific data on this compound is scarce. nih.gov The detection of metabolites is crucial for documenting drug consumption in clinical and forensic toxicology, as parent compound concentrations can be exceedingly low and transient. nih.govcfsre.org

Comprehensive Pharmacokinetic Studies in Relevant Models

There is a profound lack of information regarding the pharmacokinetics of this compound. A 2022 critical review by the World Health Organization explicitly noted that no reports on the pharmacokinetics of the compound were identified. who.int This knowledge gap extends to the broader class of nitazene analogues, whose pharmacokinetic properties in humans are poorly investigated. mdpi.com

Comprehensive studies are required to delineate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Research using relevant in vivo models is necessary to determine key parameters such as bioavailability, volume of distribution, plasma half-life, and clearance. Such data are vital for understanding the time course of the drug's action and for correlating blood concentrations with pharmacodynamic effects. cfsre.org The high lipophilicity suggested for potent opioids like fentanyl and its analogues, which allows for rapid crossing of the blood-brain barrier, should be investigated for this compound to understand the onset and intensity of its effects. nih.gov Without these fundamental pharmacokinetic data, interpreting concentrations found in forensic casework remains challenging. cfsre.org

Expanded Systematic Structure-Activity Relationship Studies for Novel Analogues

Initial pharmacological data clearly position this compound as a highly potent and selective µ-opioid receptor (MOR) agonist. cfsre.org Its structure, which features a pyrrolidino ring instead of the N,N-diethyl amine moiety found in its analogue etonitazene, is a key determinant of its high potency. who.intcfsre.org The continued emergence of new analogues, such as N-piperidinyl etonitazene (etonitazepipne) and N-pyrrolidino isotonitazene, underscores the need for expanded and systematic structure-activity relationship (SAR) studies. nih.govcfsre.org

These studies should aim to systematically modify the core 2-benzylbenzimidazole structure to probe the effects of different substituents on receptor binding affinity, functional potency, and signaling bias (G-protein vs. β-arrestin pathways). researchgate.net A deeper understanding of nitazene SAR could help predict the pharmacological profiles of newly emerging analogues and inform the development of analytical methods for their detection. researchgate.net

Table 1: In Vitro Potency of this compound and Related Opioids at the µ-Opioid Receptor (MOR)

| Compound | MOR Binding Affinity (Ki, nM) | MOR Functional Potency (EC50, nM) |

|---|---|---|

| This compound | 4.09 | 0.348 |

| Etonitazene | Not Reported | 0.360 |

| Fentanyl | Not Reported | 14.9 |

| Morphine | Not Reported | 290 |

Data sourced from radioligand binding and MOR-β-arrestin2 activation assays. cfsre.orgnih.govugent.be

Development of Advanced Surveillance and Monitoring Methodologies for Emerging Opioids

The extreme potency of this compound presents a significant challenge for forensic and clinical laboratories. nih.gov The low concentrations typically found in biological specimens (often in the low ng/mL range) may not be detectable with routine toxicological screening methods, such as immunoassays, which are not designed to detect this novel class of opioids. cfsre.orgcfsre.org This creates a risk of under-detection and misattribution of cause in overdose cases. oup.com

There is an urgent need to develop and validate highly sensitive and specific analytical methods, such as those based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the routine detection and quantification of this compound and its metabolites. researchgate.netcfsre.org Furthermore, proactive surveillance systems are essential for the early detection of emerging nitazene analogues and other novel psychoactive substances (NPS). ojp.gov This involves collaboration between law enforcement, forensic laboratories, medical examiners, and public health agencies to share data and rapidly disseminate information about new threats. cfsre.orgojp.gov Wastewater-based epidemiology also presents a promising, non-invasive tool for monitoring community-level trends in the use of these substances. researchgate.net

Table 2: Reported Concentrations of this compound in Postmortem Forensic Casework

| Number of Cases | Matrix | Concentration Range (ng/mL) | Median Concentration (ng/mL) | Mean Concentration (ng/mL) |

|---|---|---|---|---|

| 21 (Quantitative data for 15) | Blood | 0.3 - 25 | 2.2 | 2.5 |

These data highlight the low concentrations typically encountered, necessitating highly sensitive analytical techniques. cfsre.orgugent.be

Q & A

Q. What is the chemical structure and pharmacological classification of N-pyrrolidino etonitazene?

this compound (C₂₂H₂₆N₄O₃, molar mass 394.475 g/mol) is a 2-benzylbenzimidazole ("nitazene") synthetic opioid. Its structure includes a benzimidazole core substituted with a benzyl group and a pyrrolidinoethyl side chain, enhancing µ-opioid receptor (MOR) affinity . Pharmacologically, it acts as a full MOR agonist with potency exceeding fentanyl and morphine in preclinical models .

Q. What validated analytical methods are recommended for detecting this compound in biological matrices?

Sensitive quantification requires LC-QQQ-MS with a standard addition protocol. For example:

- Sample prep : Solid-phase extraction (SPE) followed by liquid-liquid extraction to remove matrix interference.

- Chromatography : Agilent Poroshell C18 column with 0.1% formic acid in water/methanol gradient (flow: 0.4 mL/min).

- Detection : MRM transitions (e.g., 395.2 > 135.1, 107.0, 98.0) and fentanyl-D5 as an internal standard. Validation parameters include linearity (R² > 0.98), LOQ (0.2 ng/mL), and specificity for forensic accuracy .

Q. How does this compound compare to traditional opioids in receptor binding assays?

In rat brain tissue, this compound shows high MOR selectivity (Kᵢ = 4.09 nM) versus δ-opioid (Kᵢ = 959 nM) and κ-opioid receptors (Kᵢ = 980 nM). Its MOR affinity is ~320× higher than morphine and ~45× higher than fentanyl .

Advanced Research Questions

Q. How can researchers interpret toxicological data from this compound-related fatalities?

Postmortem blood concentrations range from 0.3–25 ng/mL (median: 2.2 ng/mL), often with polydrug use (57% co-detected with fentanyl; 52% with novel benzodiazepines). Notably, 33% of cases involved this compound as the sole opioid, suggesting high intrinsic toxicity. Methodological challenges include matrix effects and low analyte levels requiring high-sensitivity LC-MS/MS .

Q. What experimental designs are optimal for assessing dose-response relationships in vivo?

- Models : Rat hot-plate latency (antinociception) and catalepsy assays.

- Dosing : Subcutaneous administration with nonlinear regression to calculate ED₅₀ (e.g., 0.0017 mg/kg for antinociception, 1,000× more potent than morphine).

- Controls : Comparator opioids (fentanyl, morphine) to contextualize potency .

Q. How do structural modifications influence the potency of nitazene opioids?

SAR studies reveal:

- Pyrrolidino substitution : Enhances MOR potency (e.g., this compound EC₅₀ = 0.348 nM vs. etonitazene EC₅₀ = 0.360 nM in β-arrestin assays).

- Desethylation : Reduces efficacy (e.g., N-desethyl isotonitazene has lower Emax than parent compounds).

- Benzyl group variations : Alter receptor activation kinetics .

Q. What methodological challenges arise in detecting novel nitazene analogs in forensic samples?

Key obstacles include:

- Structural similarity : Requires HRMS (LC-QTOF/LC-TOF) for accurate mass matching (±5 ppm).

- Reference standards : Limited availability necessitates in silico libraries (e.g., exact mass: 395.2075 Da; RT: 5.18–6.48 min).

- Data processing : Targeted workflows with validated filters for isotopic patterns and retention times .

Q. How can researchers address the limitations of immunoassays in detecting this compound?

Traditional opioid screens (e.g., ELISA) lack cross-reactivity due to structural divergence from morphine/fentanyl. Solutions include:

- LC-MS/MS panels : Custom MRM transitions for nitazenes.

- Neutral loss scanning : Captures benzimidazole-specific fragmentation .

Q. What epidemiological trends indicate the emergence of this compound in illicit drug markets?

Surveillance data (2021–2022) show:

- Geographic spread : Detections in 9 U.S. states and Canada, peaking in November 2021 (197 cases via LC-TOF).

- Demographics : Predominantly male (81%) decedents aged 16–61 (mean: 41).

- Co-substances : Frequent overlap with stimulants (e.g., methamphetamine) and novel benzodiazepines (e.g., flubromazolam) .

Q. What ethical frameworks guide the study of ultra-potent opioids in human subjects?

Given overdose risks, research prioritizes:

- In vitro models : MOR-βarr2 and GloSensor® cAMP assays to quantify functional activity.

- Postmortem studies : IRB-approved analyses of forensic casework with anonymized data.

- Animal alternatives : Rat models for pharmacokinetic/pharmacodynamic profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.